3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile

Catalog No.
S12202029
CAS No.
M.F
C10H7ClF3NO
M. Wt
249.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutane...

Product Name

3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile

IUPAC Name

3-(4-chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile

Molecular Formula

C10H7ClF3NO

Molecular Weight

249.61 g/mol

InChI

InChI=1S/C10H7ClF3NO/c11-8-3-1-7(2-4-8)9(16,5-6-15)10(12,13)14/h1-4,16H,5H2

InChI Key

DWTBMFYQRICHFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC#N)(C(F)(F)F)O)Cl

3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile is an organic compound characterized by the presence of a chlorophenyl group, a trifluoromethyl group, a hydroxyl group, and a nitrile group. Its molecular formula is C10H7ClF3NOC_{10}H_7ClF_3NO, and it has a molecular weight of approximately 249.61 g/mol. The compound is identified by its IUPAC name, and its structure features notable functional groups that contribute to its chemical properties and potential applications in various fields such as chemistry, biology, and medicine .

, including:

  • Oxidation: This can lead to the formation of 3-(4-Chlorophenyl)-4,4,4-trifluorobutanone.
  • Reduction: This reaction may yield 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutylamine.
  • Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for further modification.

Research has indicated that 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile may exhibit various biological activities. It is being investigated for its potential antimicrobial and anticancer properties. The exact mechanisms behind these activities involve interactions with specific molecular targets and pathways, potentially inhibiting certain enzymes or receptors .

The synthesis of 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile typically involves the following steps:

  • Reactants: The primary reactants are 4-chlorobenzaldehyde and trifluoroacetonitrile.
  • Base Addition: A base such as sodium hydride is added to facilitate the reaction.
  • Nucleophilic Addition: The reaction proceeds through a nucleophilic addition mechanism.
  • Hydrolysis: Following the addition step, hydrolysis occurs to yield the desired product.

Controlled conditions such as anhydrous solvents and specific temperature ranges are essential to achieve high yield and purity in laboratory settings. In industrial applications, continuous flow reactors and automated systems may be employed to enhance efficiency .

3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile has several significant applications:

  • Chemistry: Used as a building block in synthesizing more complex organic molecules.
  • Biological Research: Investigated for its potential therapeutic effects in drug development.
  • Industrial Use: Employed in producing specialty chemicals with unique properties .

These applications underscore its importance across multiple scientific disciplines.

The interaction studies of 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile focus on its ability to bind with specific proteins or receptors within biological systems. The compound's structural characteristics allow it to engage with various molecular targets, leading to potential biological effects that are currently under investigation.

Several compounds share structural similarities with 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-(2-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrileC10H7ClF3NODifferent chlorophenyl substitution
3-(Phenyl)-4,4,4-trifluoro-3-hydroxybutanenitrileC10H8F3NONo chlorine substitution
3-(5-Bromo-2-chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrileC10H6BrClF3NOContains bromine substitution

The uniqueness of 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile lies in its specific combination of functional groups and halogen substituents that influence its reactivity and biological activity compared to these similar compounds .

This comprehensive overview highlights the significance of 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile in scientific research and industrial applications while illustrating its unique chemical properties.

Nucleophilic Addition Strategies in Nitrile Functionalization

The nucleophilic addition of 4-chlorobenzaldehyde to trifluoroacetonitrile represents the most widely adopted synthetic route for this compound. This method leverages the electrophilic nature of the aldehyde group, which reacts with the nitrile’s α-carbon in the presence of a strong base such as sodium hydride (NaH). The reaction proceeds under anhydrous conditions at temperatures ranging from −10°C to 25°C to minimize side reactions, such as aldol condensation or hydrolysis of the nitrile group.

The mechanism involves deprotonation of trifluoroacetonitrile by NaH, generating a resonance-stabilized enolate intermediate. This intermediate attacks the carbonyl carbon of 4-chlorobenzaldehyde, followed by proton transfer to yield the β-hydroxy nitrile product. Critical to this process is the stoichiometric control of NaH, as excess base can lead to over-dehydration and formation of α,β-unsaturated nitriles. Typical yields for this method range from 65% to 78%, with purity exceeding 95% after recrystallization from ethyl acetate.

Table 1: Reaction Conditions for Nucleophilic Addition

ParameterValue/Range
SolventTetrahydrofuran (THF)
Temperature−10°C to 25°C
BaseSodium hydride (1.2 equiv)
Reaction Time4–6 hours
Yield65–78%

Acylation-Cyclization Approaches Using Halophenylglycine Precursors

Alternative routes involve α-p-chlorophenyl glycine as a precursor, reacting with trifluoroacetic acid (TFA) and triethylamine (Et₃N) in the presence of phosgene derivatives. This method, detailed in recent patents, proceeds through an acylation-cyclization cascade. The glycine derivative is first acylated by TFA, activating the α-carbon for subsequent cyclization with phosgene to form the oxazole intermediate. This intermediate undergoes ring-opening and nitrile functionalization to yield the target compound.

Key advantages of this approach include higher functional group tolerance and reduced sensitivity to moisture compared to nucleophilic addition. However, the use of phosgene necessitates stringent safety protocols. Example 3 from the patent literature reports a 95.4% yield using xylene as the solvent at 60°C, highlighting the method’s efficiency under optimized conditions.

Table 2: Acylation-Cyclization Parameters

ParameterValue/Range
SolventXylene or benzene
Temperature55–65°C
CatalystTriethylamine (1.3 equiv)
Reaction Time2–4 hours
Yield90–95%

Solvent-Mediated Optimization of Trifluoromethyl Group Incorporation

The choice of solvent profoundly impacts the stability of the trifluoromethyl group and the reaction’s overall efficiency. Polar aprotic solvents like THF and acetonitrile are preferred for nucleophilic addition due to their ability to stabilize ionic intermediates. In contrast, aromatic hydrocarbons such as xylene enhance the solubility of halogenated intermediates in acylation-cyclization routes, preventing premature precipitation and improving yield.

Steric effects, as demonstrated in recent computational studies, further influence solvent selection. The trifluoromethyl group’s van der Waals volume (171 ų) creates steric hindrance, which is mitigated by using bulky solvents like toluene. This reduces intermolecular interactions and suppresses dimerization side reactions.

Table 3: Solvent Effects on Reaction Outcomes

SolventDielectric ConstantYield (%)Purity (%)
THF7.57895
Xylene2.39596
Acetonitrile37.57092

Stereoelectronic Effects in Trifluoroacetyl Chloride-Mediated Cyclizations

The trifluoroacetyl group in 3-(4-chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile exerts pronounced stereoelectronic effects during cyclization reactions. The electron-withdrawing nature of the trifluoromethyl (CF₃) group polarizes adjacent bonds, facilitating nucleophilic attack at the carbonyl carbon. For instance, in reactions involving trifluoroacetyl chloride, the CF₃ group enhances the electrophilicity of the carbonyl carbon, accelerating cyclization via intramolecular nucleophilic substitution [2].

Kinetic studies reveal that the cyclization rate increases by a factor of 1.8 when the CF₃ group is present compared to non-fluorinated analogs. This acceleration is attributed to the stabilization of the transition state through hyperconjugation between the CF₃ group and the developing negative charge on the carbonyl oxygen [2]. Density functional theory (DFT) calculations further support this, showing a 12.3 kcal/mol reduction in activation energy due to CF₃-induced polarization [4].

The chlorophenyl substituent at the 3-position introduces steric hindrance, which modulates the reaction pathway. For example, bulky substituents favor chair-like transition states in six-membered ring formations, while smaller groups enable boat-like conformations. This steric-electronic interplay is critical in determining regioselectivity and product distribution.

Transition State Analysis of Trichloromethyl Carbonate Interactions

Bis(trichloromethyl)carbonate (BTC, triphosgene) serves as a key reagent in the functionalization of 3-(4-chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile. The reaction proceeds via a two-step mechanism: (1) nucleophilic attack by the hydroxyl group on BTC, forming a chloroformate intermediate, and (2) elimination of phosgene to yield the final product [4].

Transition state analysis using Eyring plots reveals a highly ordered structure with partial positive charge development on the carbonyl carbon (δ⁺ = +0.47) and negative charge localization on the departing chloride ion (δ⁻ = −0.32) [4]. The activation entropy (ΔS = −45.6 J/mol·K) indicates a associative mechanism, consistent with a bimolecular transition state.

Table 1: Kinetic Parameters for BTC-Mediated Reactions

ParameterValue
Activation Energy (ΔG)78.4 kJ/mol
Rate Constant (k) at 25°C3.2 × 10⁻³ s⁻¹
Isotope Effect (kH/kD)1.14

The isotope effect suggests that proton transfer is not fully rate-limiting, implicating partial bond cleavage in the transition state. Computational models further highlight the role of π-stacking interactions between the chlorophenyl ring and BTC’s trichloromethyl groups, which lower the activation barrier by 9.7 kJ/mol [4].

Solvent Polarity Impacts on Intermediate Stabilization

Solvent polarity profoundly influences the stability of intermediates in reactions involving 3-(4-chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile. Polar aprotic solvents like dimethylformamide (DMF) stabilize charge-separated intermediates through dielectric solvation, whereas nonpolar solvents favor covalent intermediates.

Table 2: Solvent Effects on Reaction Yield

SolventDielectric Constant (ε)Intermediate Lifetime (ms)Product Yield (%)
DMF36.712.489
Dichloromethane8.934.267
Toluene2.381.934

In DMF, the hydroxyl group’s deprotonation is facilitated, generating a more nucleophilic alkoxide species. This enhances reaction rates by a factor of 2.3 compared to toluene [2]. Conversely, low-polarity solvents stabilize the neutral hydroxy intermediate, favoring alternative pathways such as elimination over substitution.

The role of oxygen as an electron-deficient species in polar solvents further modulates reactivity. For example, in the presence of 140 Torr O₂, the yield of trifluoroacetylated products increases from 33% to 63%, attributed to O₂-mediated stabilization of radical intermediates [2].

Ionic liquid-mediated phase transfer catalysis has emerged as a transformative approach for achieving enhanced regioselectivity in the synthesis of fluorinated compounds such as 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile. The unique properties of ionic liquids, particularly their ability to facilitate efficient mass transfer between immiscible phases while providing a controlled reaction environment, make them exceptionally well-suited for complex synthetic transformations [1] [2].

The fundamental mechanism of ionic liquid-mediated phase transfer catalysis involves the formation of ion pairs between the ionic liquid catalyst and reactive species, enabling the transfer of otherwise insoluble reactants between phases. In the context of fluorinated nitrile synthesis, this mechanism becomes particularly relevant when dealing with nucleophilic substitution reactions involving cyanide ions and halogenated precursors [3] [4]. The quaternary ammonium or phosphonium-based ionic liquids create stable ion pairs with cyanide anions, facilitating their transport into the organic phase where reaction with chlorinated aromatic substrates can proceed with enhanced efficiency.

Recent studies have demonstrated that specific ionic liquid catalysts can achieve remarkable improvements in regioselectivity. For instance, temperature-dependent investigations have shown that ionic liquid-based catalysts exhibit optimal performance at controlled temperatures, typically between 120-160°C, significantly lower than conventional catalytic systems that require temperatures exceeding 200°C [5]. This temperature reduction is particularly advantageous for fluorinated compounds, as it minimizes the risk of thermal decomposition of trifluoromethyl groups.

Quantitative data from systematic studies reveal that ionic liquid catalysts can enhance reaction rates by factors of 100-300% compared to conventional phase transfer catalysts [6]. The regioselectivity improvements are equally impressive, with some ionic liquid systems achieving regioselectivity ratios exceeding 95:5 for desired regioisomers [7]. These performance metrics are particularly significant when considering the synthesis of 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile, where precise control over the position of the nitrile group relative to the hydroxyl functionality is crucial for biological activity.

The molecular design of ionic liquids plays a critical role in determining their catalytic effectiveness. Imidazolium-based ionic liquids with carefully selected anions, such as chloride or acetate, have shown superior performance in regioselective transformations [8]. The structure-activity relationships indicate that the basicity of the ionic liquid, measured by Hammett function parameters, correlates directly with catalytic efficiency. Modified linear solvent energy relationship functions have been developed to predict the catalytic performance of different ionic liquid systems, enabling rational catalyst design [8].

Mechanistic investigations have revealed that ionic liquids not only facilitate phase transfer but also stabilize transition states through specific interactions with reactive intermediates. The high ionic strength environment created by ionic liquids can lead to enhanced charge separation and stabilization of charged transition states, resulting in altered reaction pathways that favor specific regioisomers [9]. This phenomenon is particularly pronounced in reactions involving trifluoromethyl-containing substrates, where the electron-withdrawing effects of fluorine atoms create highly polarized transition states.

Role of Polar Aprotic Solvents in Byproduct Suppression

Polar aprotic solvents play a fundamental role in suppressing unwanted byproduct formation during the synthesis of 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile. The unique solvation properties of these solvents, particularly their ability to stabilize ionic intermediates while avoiding competitive protonation reactions, make them essential for achieving high selectivity in complex organic transformations [10] [11].

Dimethylformamide stands out as the most effective polar aprotic solvent for regioselective synthesis involving fluorinated nitriles. Its high dielectric constant and strong hydrogen bond acceptor properties enable excellent solvation of charged intermediates while maintaining chemical inertness toward the reactive species [12] [10]. The solvent's ability to dissolve both organic and inorganic reactants creates a homogeneous reaction environment that minimizes diffusion limitations and promotes uniform reaction conditions.

Mechanistic studies have demonstrated that polar aprotic solvents significantly influence reaction pathways by altering the relative stability of different intermediates and transition states. In DMF, exclusive formation of specific regioisomers has been observed in structurally related systems, with regioselectivity ratios approaching 100:0 in optimal cases [13]. This exceptional selectivity arises from the solvent's ability to preferentially stabilize certain conformational states of reactive intermediates through dipole-dipole interactions and hydrogen bonding with electronegative atoms.

The suppression of byproduct formation in polar aprotic solvents occurs through multiple mechanisms. First, these solvents effectively solvate nucleophiles and electrophiles, reducing the tendency for side reactions such as elimination or rearrangement processes [14]. Second, the high polarity of these solvents stabilizes polar transition states while destabilizing nonpolar alternatives, effectively channeling the reaction through the desired pathway [15]. Third, the absence of protic character prevents competitive protonation reactions that could lead to alternative products.

Quantitative analyses of byproduct suppression reveal significant improvements when polar aprotic solvents are employed. Studies on related fluorinated systems show that byproduct formation can be reduced by 60-80% when switching from protic to aprotic solvents [16]. This reduction is particularly pronounced for elimination reactions and condensation side products that commonly plague synthetic routes to fluorinated compounds. The improved selectivity translates directly to higher isolated yields of the desired regioisomer and reduced purification requirements.

Temperature-dependent studies have revealed that the effectiveness of polar aprotic solvents in byproduct suppression varies significantly with reaction temperature. At lower temperatures (0 to 25°C), these solvents maintain excellent selectivity while providing sufficient reaction rates for practical synthesis [17]. The temperature dependence of regioselectivity in polar aprotic solvents follows predictable patterns, with selectivity generally decreasing at elevated temperatures due to increased thermal energy that can overcome kinetic barriers to side reactions.

Solvent choice also affects the stability of fluorinated intermediates and products. Polar aprotic solvents provide a protective environment for trifluoromethyl groups, preventing hydrolysis or defluorination reactions that can occur in protic media [18]. This stability is crucial for the synthesis of 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile, where preservation of the trifluoromethyl functionality throughout the reaction sequence is essential for maintaining biological activity.

Temperature-Dependent Catalyst Deactivation Phenomena

Temperature-dependent catalyst deactivation represents a critical factor in maintaining optimal regioselectivity during the synthesis of 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanenitrile. The complex interplay between reaction temperature, catalyst stability, and product selectivity requires careful optimization to achieve consistent performance over extended reaction periods [19] [20].

Catalyst deactivation mechanisms in fluorinated compound synthesis typically involve several competing processes. Thermal sintering becomes significant at elevated temperatures, leading to agglomeration of active sites and reduced surface area [21]. For catalysts operating above 300°C, sintering effects can result in activity losses of 60-70% over 12-hour periods [22]. Poisoning by reaction products or impurities represents another major deactivation pathway, particularly when fluoride ions are generated during the reaction [23]. Chemical degradation of catalyst support materials can also occur at high temperatures, leading to structural collapse and loss of active surface area.

Quantitative studies on temperature-dependent deactivation reveal distinct patterns based on catalyst type and reaction conditions. Metal-based catalysts typically exhibit first-order deactivation kinetics, with deactivation rate constants increasing exponentially with temperature according to Arrhenius relationships [20]. For example, palladium catalysts used in fluorinated compound synthesis show deactivation rate constants ranging from 0.01 h⁻¹ at 200°C to 0.15 h⁻¹ at 350°C [21]. These data demonstrate the critical importance of temperature control in maintaining catalyst performance.

The relationship between temperature and regioselectivity loss follows complex patterns that depend on the specific deactivation mechanism. When deactivation occurs through active site poisoning, regioselectivity may initially improve as the most reactive (and often least selective) sites are preferentially deactivated [24]. However, continued deactivation eventually leads to overall selectivity loss as the remaining active sites become insufficient to maintain the desired reaction pathway. Temperature-dependent studies show that optimal regioselectivity windows typically exist between 120-160°C for most catalytic systems used in fluorinated compound synthesis [25].

Strategies for mitigating temperature-dependent deactivation include catalyst regeneration protocols and reaction condition optimization. In-situ regeneration using hydrogen or oxygen atmospheres can restore catalyst activity, with effectiveness varying based on the deactivation mechanism [5]. For catalysts deactivated by coke formation, oxidative regeneration at 400-500°C can restore 80-95% of initial activity [26]. However, repeated regeneration cycles may lead to permanent structural changes that affect regioselectivity.

Mathematical modeling of catalyst deactivation has enabled predictive assessment of performance over time. Site-loss rate models incorporate both reaction kinetics and deactivation phenomena, allowing for optimization of reaction conditions to maximize product yield while maintaining selectivity [24]. These models reveal that optimal performance often requires operation at temperatures 20-40°C below the maximum activity temperature to balance reaction rate against deactivation rate.

The development of thermally stable catalysts specifically for fluorinated compound synthesis has focused on support modifications and active site protection strategies. Silica-supported catalysts with high surface areas have shown improved thermal stability compared to alumina-based systems, maintaining activity for over 200 hours at 160°C [5]. Metal nanoparticle catalysts encapsulated in protective matrices exhibit reduced sintering rates while maintaining high activity and selectivity for regioselective transformations.

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

249.0168260 g/mol

Monoisotopic Mass

249.0168260 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

Explore Compound Types